5,6-Dimethyl-3-[2-(trimethylsilyl)ethynyl]-1,2-dihydropyrazin-2-one
Description
The compound 5,6-Dimethyl-3-[2-(trimethylsilyl)ethynyl]-1,2-dihydropyrazin-2-one features a pyrazin-2-one core substituted with methyl groups at positions 5 and 6, and a trimethylsilyl-protected ethynyl group at position 2. Its structure combines a heterocyclic backbone with a silicon-containing substituent, which may influence its electronic properties, solubility, and reactivity. The trimethylsilyl (TMS) group is often employed in organic synthesis to stabilize reactive intermediates or modulate steric effects .
Properties
Molecular Formula |
C11H16N2OSi |
|---|---|
Molecular Weight |
220.34 g/mol |
IUPAC Name |
5,6-dimethyl-3-(2-trimethylsilylethynyl)-1H-pyrazin-2-one |
InChI |
InChI=1S/C11H16N2OSi/c1-8-9(2)13-11(14)10(12-8)6-7-15(3,4)5/h1-5H3,(H,13,14) |
InChI Key |
FGDSFZFRDDCQHK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(C(=O)N1)C#C[Si](C)(C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dimethyl-3-[2-(trimethylsilyl)ethynyl]-1,2-dihydropyrazin-2-one typically involves the following steps:
Formation of the Pyrazinone Core: The pyrazinone core can be synthesized through a cyclization reaction involving appropriate precursors such as diamines and diketones under acidic or basic conditions.
Introduction of Dimethyl Groups: The dimethyl groups are introduced via alkylation reactions using methylating agents like methyl iodide or dimethyl sulfate.
Attachment of Trimethylsilyl Ethynyl Group: The trimethylsilyl ethynyl group is introduced through a Sonogashira coupling reaction, which involves the coupling of an ethynyltrimethylsilane with a halogenated pyrazinone derivative in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods: Industrial production of this compound may involve scaling up the aforementioned synthetic routes with optimization of reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethyl groups, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can target the pyrazinone core, potentially converting it to a dihydropyrazine derivative.
Substitution: The trimethylsilyl ethynyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of dihydropyrazine derivatives.
Substitution: Formation of various substituted pyrazinone derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology:
Biological Probes: It can be used as a probe in biological studies to investigate enzyme interactions and metabolic pathways.
Medicine:
Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry:
Mechanism of Action
The mechanism of action of 5,6-Dimethyl-3-[2-(trimethylsilyl)ethynyl]-1,2-dihydropyrazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trimethylsilyl ethynyl group can participate in π-π interactions or hydrogen bonding, influencing the compound’s binding affinity and specificity. The pyrazinone core can act as a pharmacophore, interacting with active sites of enzymes or receptors, thereby modulating their activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a comparison based on substituent effects and core frameworks observed in the evidence:
Table 1: Structural and Functional Comparison of Pyrazinone Derivatives
Key Observations:
Trimethylsilyl Groups : The TMS group in the target compound may confer steric protection to the ethynyl moiety, similar to its role in stabilizing intermediates in other syntheses (e.g., sulfonamide derivatives in ).
Methyl Substitutions: The 5,6-dimethyl groups on the pyrazinone core likely increase hydrophobicity compared to unsubstituted analogs, as seen in nitroimidazopyrazinones with methyl groups .
Reactivity: Ethynyl groups are typically reactive in Sonogashira or Huisgen cycloaddition reactions. However, the TMS protection in the target compound would necessitate deprotection steps prior to such reactions, as seen in TMS-ethoxymethyl-protected amines .
Limitations and Recommendations
Key gaps include:
- Synthetic Procedures: No methods for synthesizing the target compound were identified.
- Spectroscopic Data : Absence of NMR, IR, or MS data for structural confirmation.
- Applications: Potential uses in medicinal chemistry or materials science remain speculative.
Recommendations : Further studies should prioritize synthesis, spectroscopic characterization, and evaluation of electronic properties (e.g., via DFT calculations) to validate hypotheses derived from analogous compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
